6-Aminoseleno-D-luciferin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

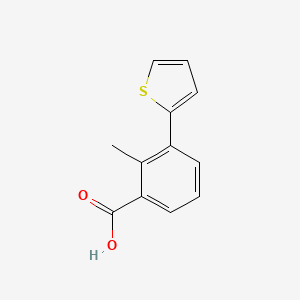

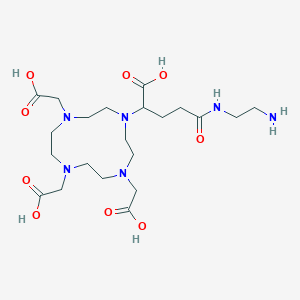

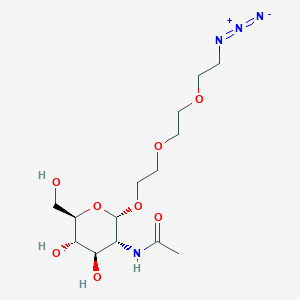

6-Aminoseleno-D-luciferin is a synthetic compound that serves as a selenium analog of firefly D-luciferin. It is known for its red-shifted bioluminescence emission, making it useful in in vivo bioluminescence imaging . The compound has a molecular formula of C11H9N3O2SSe and a molecular weight of 326.23 g/mol .

Applications De Recherche Scientifique

6-Aminoseleno-D-luciferin has several scientific research applications, including:

Bioluminescence Imaging: The compound is widely used in in vivo bioluminescence imaging due to its red-shifted emission, which allows for deeper tissue penetration and improved imaging resolution.

Gene Expression Assays: It is used in gene expression assays to monitor the activity of specific genes in living organisms.

Environmental Monitoring: It is used to detect the presence of pollutants and microorganisms in various environmental samples.

Mécanisme D'action

Target of Action

The primary target of 6-Aminoseleno-D-luciferin is the enzyme firefly luciferase . This enzyme is responsible for catalyzing the oxidation of luciferin, a process that results in the emission of light, a phenomenon known as bioluminescence .

Mode of Action

This compound interacts with firefly luciferase in a similar manner to the natural substrate, D-luciferin . The selenium analog of firefly L-luciferin exhibits a similar substrate affinity to wild type D-luciferin, though with slightly lower quantum yield .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the bioluminescence pathway . This pathway involves the oxidation of luciferin by the enzyme luciferase, resulting in the production of light . The selenium analog of firefly L-luciferin is involved in this pathway, contributing to the red-shifted bioluminescence emission .

Pharmacokinetics

It is known that the compound is soluble in water or pbs , suggesting that it may have good bioavailability

Result of Action

The result of the action of this compound is the production of red-shifted bioluminescence emission . This makes it useful for in vivo bioluminescence imaging .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of the enzyme luciferase and the conditions under which the reaction occurs can affect the efficiency of light production

Safety and Hazards

Orientations Futures

Bioluminescent reporters and biosensors, such as 6-Aminoseleno-D-luciferin, have become indispensable tools in biological and biomedical fields . They are particularly useful in in vivo imaging studies, where they overcome the limitations of fluorescence measurements . The future of this compound likely lies in further exploration of its potential in these areas .

Analyse Biochimique

Biochemical Properties

6-Aminoseleno-D-luciferin interacts with the enzyme firefly luciferase, which catalyzes the oxidation of the compound . This interaction is crucial for the bioluminescence reaction, where the compound is oxidized to produce light . The compound exhibits a similar substrate affinity to wild type D-luciferin, though with slightly lower quantum yield .

Cellular Effects

The effects of this compound on cells are primarily observed through its role in bioluminescence imaging. The compound’s red-shifted bioluminescence emission allows for the visualization of various cellular processes

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation by the firefly luciferase enzyme . This reaction generates an excited-state molecule that emits light upon returning to its ground state . The compound’s selenium atom contributes to the red-shifted emission, making it useful for in vivo imaging .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its role in bioluminescence imaging. The compound’s bioluminescent activity occurs rapidly after administration . The strength and time decay of bioluminescence can vary based on experimental parameters .

Dosage Effects in Animal Models

The effects of this compound in animal models are largely dependent on the dosage administered. Higher concentrations of the compound can generate stronger bioluminescence, aiding in the visualization of biological processes

Metabolic Pathways

The compound is known to be a substrate for the firefly luciferase enzyme, which catalyzes its oxidation

Transport and Distribution

The compound is soluble in water or PBS, suggesting it can be distributed in aqueous environments

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminoseleno-D-luciferin typically involves the substitution of the sulfur atom in the carboxythiazoline ring of D-luciferin with a selenium atom. This process can be achieved through a series of chemical reactions starting from 6-amino-2-cyanobenzothiazole . The key steps include:

Condensation Reaction: The initial step involves the condensation of 6-amino-2-cyanobenzothiazole with D-cysteine to form the intermediate compound.

Selenium Substitution: The sulfur atom in the intermediate is then replaced with a selenium atom under specific reaction conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using appropriate catalysts to increase yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-Aminoseleno-D-luciferin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxyluciferin, which is responsible for the bioluminescence emission.

Substitution: The selenium atom in the compound can be substituted with other elements or groups under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like selenocyanate or selenium dioxide (SeO2) are used for the selenium substitution reactions.

Major Products

The major product formed from the oxidation of this compound is oxyluciferin, which emits red-shifted bioluminescence .

Comparaison Avec Des Composés Similaires

Similar Compounds

D-luciferin: The natural substrate for firefly luciferase, which emits yellow-green light.

Aminoluciferin: A derivative of D-luciferin with an amino group substitution, used in various bioluminescent assays.

Coelenterazine: A luciferin used in marine bioluminescence, emitting blue light.

Uniqueness

6-Aminoseleno-D-luciferin is unique due to its selenium substitution, which results in red-shifted bioluminescence emission. This property allows for deeper tissue imaging and improved resolution compared to other luciferins .

Propriétés

IUPAC Name |

(4S)-2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-selenazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2SSe/c12-5-1-2-6-8(3-5)17-9(13-6)10-14-7(4-18-10)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIRXTPMSNSUTJ-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C([Se]1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C([Se]1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2SSe |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride](/img/structure/B6302623.png)

![[S(R)]-N-[(1S)-2-(DIPHENYLPHOSPHINO)-1-[2-(DIPHENYLPHOSPHINO)PHENYL]ETHYL]-2-METHYL-2-PROPANESULFINAMIDE](/img/structure/B6302629.png)

![(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6302665.png)

![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6302670.png)

![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)